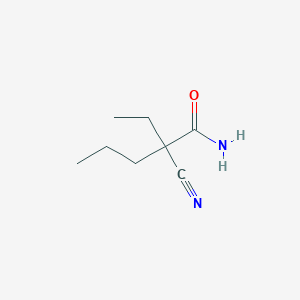

2-Cyano-2-ethylpentanamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18705-37-8 |

|---|---|

Molekularformel |

C8H14N2O |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

2-cyano-2-ethylpentanamide |

InChI |

InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |

InChI-Schlüssel |

GQEAGAYBSSTQEJ-UHFFFAOYSA-N |

SMILES |

CCCC(CC)(C#N)C(=O)N |

Kanonische SMILES |

CCCC(CC)(C#N)C(=O)N |

Synonyme |

Pentanamide, 2-cyano-2-ethyl- |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving 2 Cyano 2 Ethylpentanamide and Its Substructural Motifs

Elucidation of Reaction Mechanisms for Formation Pathways

The synthesis of α,α-disubstituted cyanoamides like 2-Cyano-2-ethylpentanamide involves specialized chemical strategies. Key mechanistic pathways include cyanoacetylation and considerations of tautomeric forms in related precursor systems.

The formation of α-cyano carbonyl compounds bearing a quaternary carbon center, such as in this compound, can be achieved through methods like reductive cyanation. One such method involves the reaction of tertiary alkyl bromides with an electrophilic cyanating reagent and a reductant like zinc dust. cluster-science.comresearchgate.net This process is proposed to proceed through the in situ formation of an organozinc reagent, akin to a Reformatsky reagent. cluster-science.com

The general mechanism can be outlined as follows:

Formation of Organozinc Reagent: The tertiary alkyl bromide reacts with zinc dust to form an organozinc intermediate.

Nucleophilic Addition: This organozinc species acts as a nucleophile, adding to the electrophilic carbon of a cyanating reagent. Common cyanating agents for this purpose include N-cyano-N-phenyl-p-toluenesulfonamide (NCTs) or methylphenylmalononitrile (MPMN). arkat-usa.org

Elimination: The resulting intermediate undergoes an elimination-fragmentation step, transferring the cyano group to the tertiary carbon and yielding the α-cyano carboxamide. arkat-usa.org

Control experiments have supported this pathway, demonstrating that direct nucleophilic substitution of the bromide with a cyanide source is not the primary route. cluster-science.com The choice of cyanating reagent can influence reactivity, with NCTs showing higher reactivity for α-bromo esters, while both NCTs and MPMN exhibit similar reactivity for α-bromo amides. cluster-science.comarkat-usa.org

| Substrate Type | Cyanating Reagent | Relative Reactivity | Typical Conditions |

|---|---|---|---|

| α-Bromo Ketones/Esters | NCTs | More Reactive | Zinc dust, DMF, rt |

| α-Bromo Carboxamides | NCTs | Similar to MPMN | Zinc dust, DMF, rt |

| α-Bromo Carboxamides | MPMN | Similar to NCTs | Zinc dust, DMF, rt |

Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. tgc.ac.in While this compound itself lacks an α-hydrogen and thus does not undergo typical keto-enol tautomerism, its precursors and related substructures exhibit important tautomeric equilibria.

Keto-Enol Tautomerism: In precursors that possess an α-hydrogen, such as monosubstituted cyanoacetamides, keto-enol tautomerism can occur. masterorganicchemistry.com The keto form is generally more stable, but the enol form is a crucial intermediate in many reactions. tgc.ac.inmasterorganicchemistry.com This equilibrium is readily catalyzed by acids or bases. tgc.ac.in

Nitrile-Ketenimine Tautomerism: Compounds with a hydrogen on the α-carbon to a nitrile group can exhibit nitrile-ketenimine tautomerism. testbook.comyoutube.com This involves the migration of a proton from the carbon to the nitrogen atom, forming a ketenimine (C=C=N-H).

Imine-Enamine Tautomerism: In reaction intermediates where an imine is formed, imine-enamine tautomerism is possible if there is a hydrogen on the α-carbon. testbook.comrsc.org This equilibrium is analogous to keto-enol tautomerism, with the imine being the nitrogen equivalent of the keto form and the enamine being the equivalent of the enol form. rsc.org

These tautomeric relationships are critical in understanding the reactivity of related systems, as the minor tautomer, though present in small amounts, often dictates the course of a reaction. tgc.ac.in

Reaction Mechanisms of the Nitrile Group in this compound

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic. libretexts.org This makes it a target for various nucleophilic and reductive transformations.

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org A fundamental reaction is hydrolysis, which can proceed under acidic or basic conditions to ultimately yield a carboxylic acid.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.com This leads to the formation of an imidic acid tautomer, which rearranges to the more stable amide. libretexts.orgchemistrysteps.com Further hydrolysis of the amide, a known reaction, would then lead to the corresponding carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.org As with the acid-catalyzed route, the amide can be further hydrolyzed to a carboxylic acid under the reaction conditions. libretexts.org

The nitrile group can be reduced to a primary amine using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This is a common and effective method for converting nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon, forming an imine anion. libretexts.orgchemistrysteps.com This imine anion intermediate can undergo a second hydride addition, leading to a dianion. libretexts.org An aqueous workup then protonates the nitrogen atom to yield the primary amine. libretexts.orgchemistrysteps.com

Reduction with Diisobutylaluminium Hydride (DIBAL-H): In contrast to LiAlH₄, DIBAL-H is a milder reducing agent. The reaction stops at the imine stage because DIBAL-H typically delivers only one hydride equivalent. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the imine intermediate yields an aldehyde. libretexts.org

| Reducing Agent | Intermediate | Final Product after Workup | Mechanism Notes |

|---|---|---|---|

| LiAlH₄ | Imine anion, then dianion | Primary Amine (R-CH₂NH₂) | Two successive hydride additions occur. |

| DIBAL-H | Imine anion | Aldehyde (R-CHO) | A single hydride addition occurs; intermediate is hydrolyzed. |

Chemoselective reduction is also a key consideration, especially in complex molecules. For instance, methods have been developed for the selective reduction of a nitrile group in the presence of an amide functionality using reagents like Raney Nickel or a ZnCl₂/NaBH₄ system. rsc.org

Intramolecular reactions involving the nitrile group can lead to the formation of heterocyclic rings. In a molecule like this compound, the amide nitrogen could potentially act as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group.

This type of reaction, known as N-cyclization, is often promoted by activating the nitrile group. For example, the use of anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can activate N-cyano groups, making them more susceptible to intramolecular nucleophilic attack. researchgate.net A proposed mechanism involves the anhydride activating the cyano group, making it highly electrophilic. The proximate nucleophile (in this case, the amide nitrogen or oxygen) then attacks, initiating the cyclization cascade. researchgate.net Such reactions are pivotal in synthesizing various heterocyclic compounds. beilstein-journals.org

Reactivity of the Amide Functionality in this compound

The reactivity of the amide group in this compound is a central aspect of its chemical profile. This section explores its stability towards hydrolysis and its participation in coupling and substitution reactions.

Hydrolytic Stability and Pathways

The hydrolysis of amides is a fundamental reaction, typically requiring acidic or basic conditions and heat to proceed. masterorganicchemistry.comlibretexts.org The reaction involves the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine or ammonia (B1221849). libretexts.org Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. libretexts.org

For this compound, the presence of the α-cyano and α-ethyl groups can influence the hydrolytic stability. While specific studies on the hydrolytic stability of this compound are not extensively detailed in the provided results, general principles of amide hydrolysis apply. The nitrile group itself can undergo hydrolysis to a carboxylic acid, potentially complicating the reaction pathways. researchgate.net The selective hydrolysis of a nitrile in the presence of an amide, or vice versa, often requires carefully controlled reaction conditions. researchgate.net

Amide Coupling and Substitution Reactions

Amide bond formation, or amide coupling, is a cornerstone of organic synthesis, particularly in peptide chemistry. hepatochem.com These reactions typically involve the activation of a carboxylic acid to make it more reactive towards an amine nucleophile. hepatochem.commasterorganicchemistry.com Common activating agents include carbodiimides and various uronium or phosphonium (B103445) salts. hepatochem.comluxembourg-bio.com

While this compound is an amide, its amide functionality can still participate in substitution reactions, although these are less common than for esters or acid chlorides. masterorganicchemistry.comevitachem.com The nitrogen of the amide can act as a nucleophile under certain conditions, but its reactivity is significantly lower than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com The synthesis of more complex amides often involves the coupling of a carboxylic acid with an amine. hepatochem.commdpi.com For instance, the synthesis of novel enantiopure amides has been achieved through the coupling of a primary amine with various carboxylic acids. mdpi.com

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The synthesis of specific stereoisomers of this compound and its analogs is crucial for applications where chirality is important. This section delves into methods for chiral synthesis and the factors influencing the stereochemical outcome of these reactions.

Chiral Synthesis of Enantiopure this compound Analogues

The preparation of enantiopure compounds is a significant goal in modern organic synthesis. One approach to obtaining enantiopure α-amino amides involves enzymatic hydrolysis of racemic α-amino nitriles. nih.gov For example, using enzymes from Rhodococcus sp., DL-glycine nitriles can be enantioselectively hydrolyzed to yield D-(−)-α-amino acid amides and L-(+)-α-amino acids with high enantiomeric excess. nih.gov This methodology highlights the potential for creating chiral analogs of this compound.

Another strategy involves the diastereoselective addition of nucleophiles to chiral precursors. For instance, the metal-free, diastereoselective addition of a benzyl (B1604629) chloride derivative to an enantiopure sulfinimine has been reported to produce N-tert-butanesulfinyl–protected amines, which can be further modified. mdpi.com The synthesis of chiral thiourea (B124793) analogues has also been achieved by reacting α-amino carboxamide derivatives with isothiocyanates. nih.gov

Influence of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is performed can have a profound impact on the stereochemical outcome, influencing the ratio of diastereomers or enantiomers formed. acs.org Factors such as the solvent, temperature, and the nature of the catalyst or reagents can all play a role. nih.gov For example, in the synthesis of spiroketals, the choice of solvent was found to affect the diastereoselectivity of the cyclization reaction. nih.gov

In the context of amide bond formation, the choice of coupling reagent can influence the degree of racemization at the α-carbon of amino acids. researchgate.net The use of certain additives can help to suppress this racemization. csic.es The stereochemistry of amide side chains has also been shown to influence the properties of metal complexes, such as the water exchange rates in EuDOTA-tetraamide complexes. nih.gov

Kinetic Isotope Effect Studies in Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. core.ac.uksciengine.com It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes, most commonly hydrogen with deuterium. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Cyano-2-ethylpentanamide, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide a complete picture of its atomic arrangement.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the ethyl and propyl groups attached to the quaternary carbon, as well as for the amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent cyano and amide groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The quaternary carbon (C2), being bonded to both a cyano and a carbonyl group, is expected to appear significantly downfield. The carbon of the cyano group (C≡N) and the carbonyl carbon (C=O) of the amide will also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-CH₃ (Propyl) | 0.95 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ | 1.55 | Sextet | 2H |

| -CH₂-CH₂-CH₃ | 1.95 | Triplet (t) | 2H |

| -CH₂-CH₃ (Ethyl) | 1.05 | Triplet (t) | 3H |

| -CH₂-CH₃ (Ethyl) | 2.10 | Quartet (q) | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ (Propyl) | 13.8 |

| -CH₂-C H₂-CH₃ | 17.5 |

| -C H₂-CH₂-CH₃ | 36.0 |

| -CH₂-C H₃ (Ethyl) | 8.5 |

| -C H₂-CH₃ (Ethyl) | 31.0 |

| C 2 (Quaternary) | 45.0 |

| C ≡N | 120.0 |

| C =O | 175.0 |

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of this compound. chemicalbook.comscribd.comuniroma1.it

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. scribd.comuniroma1.it For this compound, COSY would show correlations between the protons of the ethyl group and, separately, between the adjacent protons of the propyl group, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). nih.gov It would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming which proton quartet belongs to the ethyl group's CH₂ and which triplet belongs to its CH₃.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. uniroma1.itnih.gov It is particularly useful for identifying quaternary carbons, which have no attached protons. For this compound, HMBC would show correlations from the protons of the ethyl and propyl groups to the quaternary carbon (C2), the cyano carbon, and the carbonyl carbon, thereby piecing together the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. chemicalbook.comuni.lu For a flexible acyclic molecule like this compound, NOESY can provide insights into preferred conformations by showing spatial proximities between protons on the ethyl and propyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the nitrile and primary amide functional groups.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3350 and ~3180 | Strong, Broad | N-H stretch (asymmetric & symmetric) | Primary Amide |

| ~2960-2870 | Medium-Strong | C-H stretch | Alkyl (Ethyl, Propyl) |

| ~2240 | Sharp, Medium | C≡N stretch | Nitrile |

| ~1680 | Strong | C=O stretch (Amide I band) | Primary Amide |

The presence of a sharp band around 2240 cm⁻¹ is a clear indicator of the cyano group. The primary amide is identified by two distinct N-H stretching bands and the strong carbonyl (C=O) absorption, known as the Amide I band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound are the carbonyl group (C=O) of the amide and the cyano group (C≡N). These are not conjugated systems, so strong absorptions are not expected at longer wavelengths.

The spectrum is predicted to show weak absorptions corresponding to n → π* transitions.

C=O group: A weak n → π* transition is expected in the region of 210-220 nm.

C≡N group: The n → π* transition for a nitrile is typically very weak and may be obscured or appear in the far UV region (<200 nm).

Due to the lack of extensive conjugation, UV-Vis spectroscopy is less informative for detailed structural elucidation of this compound compared to NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition.

For this compound (C₈H₁₄N₂O), the expected monoisotopic mass is approximately 154.1106 Da. HRMS would confirm this exact mass.

Predicted HRMS Data for this compound

| Ion Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 155.1179 |

| [M+Na]⁺ | 177.0998 |

Data predicted based on the molecular formula C₈H₁₄N₂O.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to purify the compound and confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing the loss of the ethyl and propyl groups, as well as the amide and cyano functionalities.

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, can be used for conformational analysis. For a flexible molecule like this compound, different rotational isomers (conformers) may exist. Advanced techniques, such as variable-temperature IR spectroscopy or computational modeling of vibrational spectra, could potentially distinguish between different stable conformers. The C-C bond rotations of the ethyl and propyl groups would lead to different spatial arrangements, which could result in subtle shifts in the vibrational frequencies of certain bonds. However, for such a small and flexible acyclic molecule, resolving distinct conformers at room temperature would be challenging. 2D IR spectroscopy, which can reveal couplings between vibrational modes, could offer deeper insights into the molecule's dynamics and local environment.

Crystallographic Analysis and Solid State Chemistry of 2 Cyano 2 Ethylpentanamide

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The conformation of the ethyl and propyl chains will influence how the molecule packs in the solid state. The presence of the cyano (C≡N) and amide (-C(=O)NH₂) functional groups introduces polarity and the capacity for specific hydrogen bonding, which are critical in defining the supramolecular architecture.

Table 1: Selected Crystallographic Data for a Related Compound, 2-ethyl-5-methylhexanamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 11.094(2) |

| β (°) | 114.96(3) |

| V (ų) | 1004.9(4) |

| Z | 4 |

Note: This data is for a structurally related compound and is provided for illustrative purposes. Specific crystallographic data for 2-Cyano-2-ethylpentanamide was not available in the searched results.

The way individual molecules of this compound arrange themselves in the crystal is known as crystal packing. This arrangement is governed by a variety of non-covalent interactions, which collectively form the supramolecular assembly.

Crystal Packing and Supramolecular Assembly

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O, N–H⋯N, C–H⋯N)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in the crystal engineering of amide-containing compounds. In this compound, several types of hydrogen bonds are anticipated:

N–H⋯O: The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule, forming robust chains or dimeric motifs. This is a very common and strong interaction in the crystal structures of primary amides.

C–H⋯O: Weaker C-H groups, particularly those activated by adjacent electron-withdrawing groups, can also donate hydrogen bonds to carbonyl oxygen atoms.

N–H⋯N: The amide N-H group can potentially donate a hydrogen bond to the nitrogen atom of the cyano group of an adjacent molecule.

C–H⋯N: Activated C-H groups can also interact with the nitrogen atom of the cyano group.

The interplay of these hydrogen bonds leads to the formation of a complex three-dimensional network, which stabilizes the crystal structure.

Pi-Stacking and Other Non-Covalent Interactions (C–H⋯π, C–N⋯π, π⋯π)

While this compound lacks aromatic rings, the cyano group possesses a π-system. This can lead to weaker, yet significant, non-covalent interactions:

C–H⋯π interactions: Hydrogen atoms from the alkyl chains can interact with the π-electron cloud of the cyano group.

C–N⋯π interactions: The nitrogen atom of one cyano group might interact with the π-system of another.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were found, it is a phenomenon that can be anticipated for a molecule with its conformational flexibility and multiple hydrogen bonding sites. The conditions of crystallization, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained.

Co-crystallization is a technique where a target molecule is crystallized with a second molecule (a coformer) to form a new crystalline solid with a unique structure. google.comnih.gov This can be used to modify the physical properties of the target molecule. There are no specific reports of co-crystallization studies involving this compound in the provided search results. However, the presence of hydrogen bond donors and acceptors in its structure makes it a potential candidate for forming co-crystals with other molecules that have complementary functional groups.

Influence of Crystal Structure on Reactivity and Stability

The arrangement of molecules in the solid state can significantly impact a compound's chemical reactivity and physical stability. For this compound, the crystal structure would influence:

Thermal Stability: The strength of the intermolecular interactions within the crystal lattice, particularly the hydrogen bonding network, will determine the energy required to break down the crystal structure, thus affecting its melting point and decomposition temperature.

Chemical Reactivity: The accessibility of the reactive functional groups (cyano and amide) in the crystal structure can influence its solid-state reactivity. For example, a densely packed crystal with its reactive sites buried within the structure may exhibit lower reactivity compared to a less dense polymorph where these sites are more exposed. The proximity and orientation of reactive groups in adjacent molecules, as dictated by the crystal packing, can also facilitate or hinder solid-state reactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. researchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using a common DFT method such as B3LYP with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of 2-Cyano-2-ethylpentanamide can be determined. mdpi.com The presence of the amide and cyano groups, along with flexible alkyl chains, makes its structural analysis particularly interesting.

The optimized geometry reveals a tetrahedral arrangement around the central quaternary carbon atom (C2). The C-N bond of the amide group is expected to have some double bond character due to resonance, which influences the planarity of the amide functional group. researchgate.net The ethyl and propyl chains will adopt staggered conformations to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and based on DFT calculations of analogous molecules.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| C2-C(N) | 1.48 | C(N)-C2-C(O) | 109.5 |

| C2-C(O)NH2 | 1.53 | N-C(O)-C2 | 117.0 |

| C(O)-N | 1.34 | C2-C(ethyl)-C(methyl) | 112.0 |

| C=O | 1.23 | C2-C(propyl)-C(ethyl) | 111.8 |

| C≡N | 1.16 | C2-C-N (Cyano) | 179.0 |

DFT calculations are highly effective in predicting spectroscopic data, which are crucial for molecular characterization. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational frequency calculations can predict the key absorption bands in the IR spectrum of this compound. The characteristic stretching frequencies for its functional groups are of primary interest. For instance, the cyano group (C≡N) stretch is expected in the 2240-2260 cm⁻¹ region. The amide group gives rise to several distinct bands: the C=O stretch (Amide I band) typically appears around 1680-1700 cm⁻¹, and the N-H stretching vibrations are expected in the 3200-3500 cm⁻¹ range. gu.se

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the protons of the NH₂ group would appear as a broad signal in the ¹H NMR spectrum, while the various CH₂ and CH₃ groups of the ethyl and propyl chains would exhibit distinct signals based on their proximity to the electron-withdrawing cyano and amide groups. modgraph.co.uk Similarly, the ¹³C NMR spectrum would show characteristic signals for the quaternary carbon, the carbonyl carbon, and the cyano carbon. aip.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This data is illustrative and based on DFT calculations of analogous molecules.

| Key IR Frequencies (cm⁻¹) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Vibrational Mode | Frequency | Carbon Atom | Shift (δ) |

| N-H Stretch | ~3400, ~3300 | C=O | ~175 |

| C-H Stretch (Alkyl) | 2870-2960 | C≡N | ~120 |

| C≡N Stretch | ~2250 | C2 (Quaternary) | ~45 |

| C=O Stretch (Amide I) | ~1690 | CH₂ (Ethyl, adjacent to C2) | ~30 |

| N-H Bend (Amide II) | ~1620 | CH₂ (Propyl, adjacent to C2) | ~35 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. mdpi.commdpi.com The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These regions represent the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amide group (N-H) would exhibit a positive potential (blue), making them the principal hydrogen bond donor sites. The alkyl chains would show a relatively neutral potential (green).

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the amide group, which is the most electron-rich part of the molecule. The LUMO would likely be centered on the antibonding π* orbital of the cyano and carbonyl groups. The calculated HOMO-LUMO gap would provide insight into the molecule's kinetic stability and electronic excitation properties. mdpi.com

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and based on DFT calculations of analogous molecules.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule over time at a given temperature. harvard.edu For a flexible molecule like this compound, with its rotatable ethyl and propyl groups, MD simulations are essential for understanding its dynamic behavior.

An MD simulation would reveal the various accessible conformations by solving Newton's equations of motion for the atoms in the molecule. This allows for the study of the rotation around the C-C single bonds of the alkyl chains and the C-C bond connecting them to the central carbon. The results would provide a statistical distribution of the conformers, highlighting the most populated conformational states and the energy barriers between them. nih.gov Such simulations are crucial for understanding how the molecule's shape fluctuates in different environments.

Quantitative Structure-Property Relationship (QSPR) Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activity. A wide range of molecular descriptors can be calculated for this compound to be used in such models. These descriptors quantify various aspects of the molecule's structure and can be calculated from its 2D or 3D representation.

Common QSPR descriptors include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). These descriptors can be used to predict properties such as solubility, boiling point, and potential biological activities by comparing them to databases of known compounds.

Table 4: Illustrative QSPR Descriptors for this compound This data is illustrative and based on calculations for analogous molecules.

| Descriptor | Hypothetical Value |

|---|---|

| Molecular Weight | 154.21 g/mol |

| LogP (octanol-water partition coefficient) | ~1.2 |

| Topological Polar Surface Area (TPSA) | 69.1 Ų |

| Number of Hydrogen Bond Donors | 1 (from the amide) |

| Number of Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and cyano nitrogen) |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key molecular descriptor used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. openmolecules.orgmolinspiration.com It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. molinspiration.competer-ertl.com This method avoids the need for 3D molecular geometry generation, making it significantly faster for computational screening. peter-ertl.com

For this compound, the polar surface area arises from the nitrogen atom of the cyano group (-C≡N) and the oxygen and nitrogen atoms of the primary amide group (-CONH2). The calculation is based on fragment contributions, where the presence of these specific functional groups dictates the TPSA value. peter-ertl.com Molecules with a TPSA greater than 80-100 Ų are less likely to easily pass through cell membranes. openmolecules.org

| Contributing Functional Group | Polar Atoms | Description |

|---|---|---|

| Cyano Group (-C≡N) | N | The nitrogen atom in the nitrile group contributes to the overall polarity and surface area. |

| Primary Amide Group (-CONH₂) | O, N | The oxygen and nitrogen atoms, along with the attached hydrogen atoms, are significant contributors to the TPSA due to their ability to participate in hydrogen bonding. |

LogP and Related Hydrophobicity Descriptors

LogP, the logarithm of the partition coefficient between n-octanol and water, is a fundamental descriptor of a molecule's hydrophobicity. nih.gov It plays a critical role in evaluating the drug-likeness of a compound, as hydrophobicity influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for a lipid (non-polar) environment, while a negative value indicates a preference for an aqueous (polar) environment.

Computational methods are often used to predict LogP values, commonly denoted as XlogP. For this compound, the predicted XlogP value is 1.2, suggesting it is moderately hydrophobic. uni.lu

| Descriptor | Predicted Value | Significance |

|---|---|---|

| XlogP | 1.2 | Indicates a higher affinity for lipid environments over aqueous ones. uni.lu |

Rotatable Bonds and Flexibility

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. nih.gov A rotatable bond is typically defined as any single bond, not in a ring, that is connected to a non-terminal heavy (non-hydrogen) atom. Amide C-N bonds are generally not counted due to their high rotational energy barrier. nih.gov Molecular flexibility is an important factor in a molecule's ability to bind to a biological target.

This compound possesses five rotatable bonds within its ethyl and propyl side chains. This flexibility allows the molecule to adopt various conformations in space.

| Descriptor | Value | Contributing Bonds |

|---|---|---|

| Number of Rotatable Bonds | 5 | CH₃-CH₂ (ethyl), CH₂-C (ethyl), CH₃-CH₂ (propyl), CH₂-CH₂ (propyl), CH₂-C (propyl) |

Crystal Structure Prediction (CSP) Methodologies

Crystal Structure Prediction (CSP) encompasses computational methods aimed at identifying the stable crystal packing arrangements of a molecule based solely on its chemical diagram. sciopen.com These methodologies are crucial for understanding polymorphism, where a compound can exist in multiple crystal forms with different physical properties.

For a molecule like this compound, CSP would involve generating a multitude of plausible crystal structures and ranking them based on their calculated lattice energies. aps.org Methods often employ a global search of the potential energy surface, followed by more accurate energy calculations using techniques like Density Functional Theory (DFT). aps.orgchemrxiv.org The presence of the amide and nitrile groups allows for strong intermolecular interactions, such as hydrogen bonds (N-H···O and N-H···N), which would be critical in determining the most stable crystal packing motifs. The challenge in CSP lies in thoroughly sampling all possible packing arrangements to confidently identify the thermodynamically most stable form. aps.org Recent advances have incorporated machine learning and deep learning approaches to accelerate this computationally intensive process. sciopen.comarxiv.org

Theoretical Studies on Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can theoretically exhibit amide-imidic acid tautomerism, involving the interconversion between the primary amide form and its imidic acid tautomer (2-cyano-2-ethyl-1-imino-pentan-1-ol).

Theoretical studies are essential for evaluating the relative stabilities of these tautomeric forms. chemrxiv.org Quantum chemical calculations, such as DFT and ab initio methods, can be used to compute the energies of each tautomer. For simple primary amides, the amide form is significantly more stable and predominates under typical conditions. Computational analysis for this compound would likely confirm this preference by calculating a large energy difference between the amide and the higher-energy imidic acid tautomer. These studies are vital as different tautomers can possess distinct chemical and physical properties. chemrxiv.org

Ab Initio and Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Properties

The electronic properties of this compound can be investigated using a range of computational quantum chemistry methods.

Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF), solve the electronic Schrödinger equation without extensive use of empirical parameters. nih.govresearchgate.netresearchgate.net They can provide highly accurate predictions of electronic properties, including:

Molecular Orbital Energies: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.

Electron Density Distribution: Visualizing how charge is distributed across the molecule, highlighting the polar nature of the cyano and amide groups.

Excited State Energies: Calculating electronic transition energies to help interpret UV-visible spectra. nih.gov

Semi-Empirical Methods: Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. While less accurate than ab initio methods, they are computationally much faster, making them suitable for initial explorations of molecular properties. They can be used to calculate geometries, heats of formation, and electronic properties for molecules of the size of this compound, providing valuable qualitative insights into its electronic structure.

Synthetic Applications and Industrial Relevance As a Chemical Intermediate

Role as a Building Block in Complex Organic Synthesis

2-Cyano-2-ethylpentanamide serves as a valuable building block in organic synthesis due to the presence of two distinct and reactive functional groups: a nitrile (-C≡N) and a primary amide (-CONH2). cymitquimica.com This dual functionality, attached to a quaternary carbon, provides a platform for constructing more complex molecular architectures. The strategic positioning of these groups allows for selective transformations, enabling chemists to introduce a variety of other functionalities.

The nitrile group can undergo a range of chemical reactions. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The amide group can also be hydrolyzed to a carboxylic acid, dehydrated back to a nitrile under certain conditions, or undergo Hofmann rearrangement to produce an amine with one less carbon atom. This versatility makes the compound a bifunctional starting material for creating molecules with diverse structural features. oatext.com For instance, related compounds like 2-cyano-3-methylpentanoic acid are utilized as intermediates for producing β-amino acids, which are themselves critical building blocks for numerous biologically active molecules.

Table 1: Functional Group Transformations of this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Nitrile (-C≡N) | H3O+, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | H2, Raney Ni or LiAlH4 | Primary Amine (-CH2NH2) |

| Amide (-CONH2) | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |

| Amide (-CONH2) | Br2, NaOH (Hofmann) | Primary Amine (-NH2) |

Precursor for Heterocyclic Compounds

The chemical structure of this compound, containing adjacent nitrile and amide functionalities, makes it an ideal precursor for the synthesis of various heterocyclic compounds. Heterocycles are core structures in many areas of chemistry, particularly in medicinal chemistry and materials science. researchgate.net

Compounds with similar cyano-amide frameworks, such as cyanoacetohydrazide, are widely recognized as versatile precursors in heterocyclic synthesis. researchgate.netchemrxiv.orgarkat-usa.org The reaction mechanisms often involve the intramolecular or intermolecular cyclization of the nitrile and amide groups with other reagents. For example, the nitrile carbon is electrophilic, while the nitrogen is nucleophilic, and the amide group contains both nucleophilic nitrogen and an electrophilic carbonyl carbon. This allows the molecule to react with dinucleophiles or dielectrophiles to form a variety of nitrogen- and oxygen-containing rings, such as pyridines, pyrazoles, thiazoles, and pyrimidines. arkat-usa.org The ethyl groups on the quaternary carbon center would be retained as substituents on the resulting heterocyclic ring, influencing its physical and chemical properties.

Integration into Multi-Step Synthesis of Advanced Chemical Structures

In the context of creating complex molecules, multi-step synthesis is a fundamental strategy. savemyexams.comlibretexts.org this compound is well-suited for integration as an intermediate in such lengthy synthetic sequences. Its two functional groups can be addressed sequentially, allowing for the controlled and stepwise construction of a target molecule.

A synthetic chemist can leverage the differential reactivity of the nitrile and amide groups. For example, a synthetic route could begin with the selective reduction of the nitrile group to a primary amine. This newly formed amine could then undergo a specific reaction, such as acylation or alkylation. In a subsequent step, the original amide group could be hydrolyzed to a carboxylic acid, which could then be used in a peptide coupling or esterification reaction. This ability to perform distinct chemical operations on different parts of the molecule in a planned sequence underscores its value in the synthesis of advanced chemical structures. This step-by-step approach is crucial for building the complex molecular frameworks often required in fields like total synthesis and drug discovery. thieme.de

Strategic Intermediate in the Derivatization of Nitrile and Amide Pharmaceuticals

While avoiding any discussion of biological activity, the structural features of this compound make it a strategic intermediate for the synthesis of chemical libraries intended for pharmaceutical research. The amide functional group is a cornerstone of medicinal chemistry, appearing in approximately 25% of all top-selling pharmaceutical drugs. oatext.com Likewise, the nitrile group is a common feature in many pharmaceuticals and can also serve as a synthetic precursor to other important groups.

This compound can be used as a central scaffold. By applying different reactions to the nitrile and amide moieties, chemists can generate a large number of structurally related derivatives. For instance, the nitrile can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, while the amide is modified to form various substituted ureas or sulfonamides. Conversely, the amide nitrogen can be alkylated before the nitrile is transformed. This systematic derivatization allows for the exploration of chemical space around a core structure, which is a key strategy in the early phases of discovering new chemical entities. vu.nl The hydration of nitriles to form amides is a well-established industrial process, highlighting the relevance of nitrile-containing intermediates in large-scale pharmaceutical production. oatext.com

Potential in Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science and polymer chemistry. britannica.com The bifunctional nature of the molecule suggests its potential use as a monomer or a modifying agent in the synthesis of novel polymers. kit.edu

Polyamides and polymers containing nitrile groups (like polyacrylonitrile) are classes of materials with significant industrial importance. This compound could potentially be used as a comonomer in condensation polymerization reactions. For example, after converting the nitrile to a carboxylic acid or an amine, the resulting aminocarboxylic acid or dicarboxylic acid/diamine (depending on the reaction sequence) could be polymerized to form a polyamide. The two ethyl groups on the backbone would influence the resulting polymer's properties, such as its thermal characteristics and solubility.

Furthermore, the pendant nitrile or amide groups, if left unreacted during the main chain formation, could serve as sites for post-polymerization modification. kit.edu This would allow for the creation of functional polymers where specific properties can be fine-tuned after the initial polymerization, opening avenues for developing new materials for specialized applications. unistra.fryoutube.com

Structure Reactivity Relationships and Design Principles

Influence of α-Substitution on Nitrile Reactivity

The reactivity of the nitrile group in 2-Cyano-2-ethylpentanamide is significantly influenced by the substituents on the adjacent α-carbon. This carbon is a quaternary center, bonded to an ethyl group, a propyl group (as part of the pentanamide (B147674) chain), a cyano group, and the amide carbonyl carbon.

Steric Hindrance: The presence of two alkyl groups (ethyl and propyl) at the α-position creates considerable steric bulk around the nitrile functional group. This steric congestion hinders the approach of nucleophiles to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Consequently, reactions involving nucleophilic addition to the nitrile, a common pathway for less substituted nitriles, are expected to be significantly slower for this compound. libretexts.org

Electronic Effects: The alkyl groups are weakly electron-donating. This inductive effect slightly increases the electron density on the α-carbon, which can marginally reduce the electrophilicity of the nitrile carbon. However, the primary electronic influence comes from the strongly electron-withdrawing nature of the cyano and amide groups.

Absence of α-Proton: A key feature of this compound's structure is the lack of a proton on the α-carbon. In many α-cyano compounds, the presence of an acidic α-proton allows for the formation of a stabilized carbanion (nitrile anion), which is a potent nucleophile for various synthetic transformations. umich.edu Since this compound has a quaternary α-carbon, it cannot be deprotonated to form an enolate-like intermediate, thus precluding a wide range of base-catalyzed condensation and alkylation reactions common for α-cyanoacetamides. umich.edursc.org

Impact of Amide Substitution Patterns on Chemical Behavior

The amide group in this compound is a primary amide (-CONH₂). This specific substitution pattern has a profound impact on the molecule's physical and chemical properties.

Hydrogen Bonding: The primary amide contains two N-H bonds, allowing it to act as a hydrogen bond donor. The carbonyl oxygen and, to a lesser extent, the nitrile nitrogen can act as hydrogen bond acceptors. This capacity for extensive hydrogen bonding can lead to the formation of strong intermolecular networks, which typically results in higher melting points and affects solubility in various solvents. mdpi.com

Reactivity: Primary amides are generally the least reactive among carboxylic acid derivatives toward nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (NH₂⁻). frontiersin.org Altering the substitution pattern to a secondary (N-alkyl) or tertiary (N,N-dialkyl) amide would change this behavior.

N-Alkyl (Secondary) Amides: Replacing one hydrogen with an alkyl group would slightly increase steric hindrance around the carbonyl group and reduce the number of hydrogen bond donor sites.

N,N-Dialkyl (Tertiary) Amides: These amides lack N-H bonds and cannot act as hydrogen bond donors, which would significantly alter physical properties. They are often used in synthesis when amide N-H reactivity is undesirable.

Coordination Chemistry: The amide and nitrile functionalities can act as ligands in coordination complexes with metal ions. The specific substitution on the amide nitrogen influences the steric and electronic environment of the coordinating atoms, affecting the stability and structure of any resulting metal complexes. nih.govacs.org

Rational Design of this compound Derivatives for Specific Reactivity Profiles

The structure of this compound serves as a scaffold that can be systematically modified to create derivatives with tailored reactivity. The rational design of such derivatives is a key strategy in medicinal chemistry and materials science. usp.brnih.gov

Modifying α-Substituents: Replacing the ethyl or propyl groups with other functional groups can dramatically alter the molecule's properties. For instance, introducing electron-withdrawing groups could enhance the electrophilicity of the nitrile carbon, while incorporating aromatic rings could introduce possibilities for π-stacking interactions or serve as handles for further functionalization. rsc.orgnih.gov

Modifying Amide Substituents: The amide nitrogen is a key site for derivatization. Coupling reactions can be used to attach various moieties to the amide nitrogen, a common strategy in drug design to explore structure-activity relationships (SAR). nih.govnih.gov For example, attaching aromatic or heterocyclic rings can lead to compounds with potential biological activity. researchgate.net

Conversion to Heterocycles: α-Cyano amides are versatile precursors for the synthesis of a wide range of heterocyclic compounds. benthamdirect.combenthamscience.comresearchgate.net Although the quaternary nature of the α-carbon in this compound limits some traditional cyclization pathways, the nitrile and amide groups can still participate in reactions to form rings like pyridines, pyrimidines, or pyrazoles under specific conditions. researchgate.net Designing synthetic routes that leverage these functional groups could yield novel heterocyclic structures.

Comparative Studies with Analogous α-Cyano Esters and Other Cyano-Amides

To fully understand the chemical profile of this compound, it is useful to compare it with structurally related compounds, such as α-cyano esters and other cyano-amides.

α-Cyano Esters vs. This compound: An α-cyano ester analogue, such as ethyl 2-cyano-2-ethylpentanoate, would exhibit significant differences in reactivity.

Hydrolysis: Esters are more susceptible to both acidic and basic hydrolysis than amides. libretexts.org The amide in this compound is more stable under conditions that would readily cleave the corresponding ester.

Nucleophilic Acyl Substitution: The ester group is a better electrophile and has a better leaving group (alkoxide) compared to the amide's NH₂⁻. Therefore, reactions like transesterification or aminolysis would proceed more readily with the ester analogue. frontiersin.org

Reduction: Both the nitrile and the carbonyl group can be reduced. Chemoselective reduction is a key challenge. Reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and nitrile groups, while milder reagents might allow for selective reduction of one group over the other. libretexts.orglibretexts.org

Other Cyano-Amides:

Comparison with α-Mono-substituted Cyano-Amides: A compound like 2-cyanopentanamide, which has a proton at the α-position, would be significantly more reactive in base-catalyzed reactions due to its ability to form a stable carbanion.

Comparison with Aryl-Substituted Cyano-Amides: α-Cyano-amides bearing aryl groups often exhibit different electronic properties and can participate in reactions involving the aromatic ring. For example, some diaryl-substituted α-cyano-β-hydroxypropenamides have shown biological activity as anthelmintic agents. nih.gov

Interactive Data Table: General Reactivity Comparison

The following table summarizes the key reactivity differences between the functional groups found in this compound and its ester analogue.

| Feature | α-Cyano Amide (e.g., this compound) | α-Cyano Ester (e.g., Ethyl 2-cyano-2-ethylpentanoate) |

| Carbonyl Reactivity | Low: Less electrophilic carbonyl carbon. | High: More electrophilic carbonyl carbon. |

| Hydrolysis Stability | High: Resistant to hydrolysis. libretexts.org | Low: Readily hydrolyzed under acidic or basic conditions. libretexts.org |

| Leaving Group Ability | Poor (-NH₂ is a strong base). | Moderate (-OR is a weaker base). |

| Hydrogen Bonding | High (Primary amide acts as H-bond donor and acceptor). mdpi.com | Low (Ester acts only as an H-bond acceptor). |

| Acidity of α-Proton | Not Applicable (Quaternary Carbon). | Not Applicable (Quaternary Carbon). |

Future Research Directions and Open Questions

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of sterically hindered α,α-disubstituted amino acid derivatives like 2-Cyano-2-ethylpentanamide often presents challenges, including low yields and the need for harsh reaction conditions. Future research should focus on developing more efficient and selective catalytic systems.

One promising area is the use of transition metal catalysis. For instance, copper-promoted C-H activation has been shown to be effective for the carbonylation of unactivated sp3 C-H bonds in amides. rsc.orgrsc.org Investigating copper-based catalytic systems for the direct cyanation and amidation of suitable precursors could provide a more direct and atom-economical route to this compound. Similarly, iron-catalyzed carbonylative processes, which have been used for the synthesis of succinimides, could be adapted for the construction of the core structure of this compound. uni-rostock.de

Another avenue involves the use of advanced coupling reagents. The use of n-propanephosphonic acid anhydride (B1165640) (T3P) has been shown to be effective in amide bond formation, even in challenging cases. google.com A systematic study of modern coupling agents could lead to optimized conditions for the synthesis of this compound.

| Catalytic System | Potential Application in Synthesis | Key Advantages |

| Copper-Promoted C-H Activation | Direct carbonylation and cyanation of precursors. | High regioselectivity, use of abundant metals. rsc.orgrsc.org |

| Iron-Catalyzed Carbonylation | Construction of the core amide structure. | Low cost, low toxicity of the metal catalyst. uni-rostock.de |

| Advanced Coupling Reagents (e.g., T3P) | Efficient amide bond formation. | High yields, mild reaction conditions, low epimerization. google.com |

Development of Advanced Computational Models for Predicting Reactivity

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, developing advanced computational models could provide valuable insights into its reactivity and potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule. researchgate.net Such studies can help predict the reactivity of the nitrile and amide functional groups, as well as potential sites for electrophilic and nucleophilic attack. researchgate.net For example, calculating the Fukui function can identify the most reactive sites within the molecule. researchgate.net

Furthermore, molecular dynamics (MD) simulations could be used to study the conformational landscape of this compound and its interactions with other molecules, such as solvents or potential biological targets. researchgate.net Free energy perturbation (FEP) methods could be applied to predict the binding affinities of derivatives of this compound to specific enzymes or receptors, guiding the design of new bioactive compounds. researchgate.net

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. researchgate.netresearchgate.net | Guiding synthetic efforts and understanding reaction outcomes. |

| Time-Dependent DFT (TD-DFT) | UV-Vis spectra, excited state properties. researchgate.net | Identifying potential applications in materials science and photochemistry. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. researchgate.net | Understanding behavior in different environments and interactions with biological targets. |

| Free Energy Perturbation (FEP) | Relative binding affinities of derivatives. researchgate.net | Accelerating the design of potent enzyme inhibitors or receptor ligands. |

Investigation of Unexplored Reaction Pathways and Transformations

The unique combination of a nitrile and an amide group at a quaternary center suggests that this compound could participate in a variety of interesting and potentially novel chemical transformations.

The nitrile group is a versatile functional group that can undergo a range of reactions. For instance, it can participate in cycloaddition reactions to form heterocyclic compounds. It can also be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing access to other classes of compounds. The amide bond, while generally stable, can be activated and cleaved under specific conditions, which could be explored for applications in prodrug design or controlled release systems. mdpi-res.com

Furthermore, the alkyl backbone of this compound offers opportunities for C-H functionalization. Recent advances in this field have enabled the selective functionalization of remote and proximal unactivated C-H bonds. scispace.com Applying these methodologies to this compound could lead to the synthesis of novel derivatives with unique substitution patterns.

Design and Synthesis of Chemically Diverse Derivatives with Tuned Properties

A key area for future research is the design and synthesis of a library of derivatives of this compound with tailored properties. By systematically modifying the structure of the molecule, it may be possible to develop compounds with specific biological activities or material properties.

For example, the ethyl and propyl groups could be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements for binding to a particular biological target. The nitrile group is a known "warhead" in covalent inhibitors of cysteine proteases, and derivatives of this compound could be designed as potential enzyme inhibitors. usp.brplos.org

The generation of a diverse chemical library based on the this compound scaffold could be guided by computational screening and a "readily accessible" (REAL) compound space approach. scienceopen.com This would involve using robust and high-yielding reactions to create a large number of derivatives for high-throughput screening.

| Structural Modification | Potential Application |

| Variation of alkyl chains | Tuning lipophilicity and steric interactions for drug design. |

| Replacement of the nitrile group | Exploring different "warheads" for covalent inhibitors. usp.br |

| Modification of the amide group | Altering solubility and metabolic stability. |

| Introduction of new functional groups via C-H activation | Creating novel scaffolds with unique biological profiles. scispace.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyano-2-ethylpentanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions using cyanoacetic acid derivatives and ethylamine precursors. Key steps include pH-controlled amidation and cyano group stabilization. For example, acidic conditions (e.g., HCl catalysis) enhance nucleophilic attack on the carbonyl carbon, while inert atmospheres (N₂) prevent cyano group oxidation . Optimize yield by monitoring temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Confirm the presence of the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and amide carbonyl (C=O stretch at ~1650–1700 cm⁻¹).

- NMR : ¹H NMR should show peaks for ethyl protons (δ 1.2–1.5 ppm, triplet) and amide NH (δ 6.5–7.5 ppm, broad). ¹³C NMR will highlight the nitrile carbon (δ 115–120 ppm) and carbonyl carbon (δ 170–175 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Monitor [M+H]⁺ ions for molecular weight validation.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116 standard), chemical goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as cyano compounds may release toxic vapors under heat.

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek immediate medical evaluation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the ethyl group) by acquiring spectra at 25°C and 60°C.

- COSY/HSQC : Identify coupling patterns and assign overlapping proton signals.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which also validates stereochemistry if applicable .

Q. What strategies optimize the enantiomeric purity of this compound for medicinal chemistry applications?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) during synthesis to induce stereoselectivity.

- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Kinetic Resolution : Leverage enzymatic hydrolysis (e.g., lipases) to separate enantiomers based on reaction rate differences .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distributions and predict reactive sites.

- Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents. Polar solvents stabilize transition states via solvation, accelerating substitution.

- Steric Maps : Analyze substituent bulk (e.g., ethyl vs. methyl groups) using molecular docking software to predict steric hindrance .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable research applications?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis-derived carboxylic acids) and adjust protecting groups (e.g., tert-butyl esters) to suppress degradation.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability.

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., reaction yields)?

- Methodological Answer :

- Error Source Identification : Check force field parameters in simulations (e.g., AMBER vs. CHARMM) and recalibrate using experimental benchmarks.

- Sensitivity Analysis : Vary input conditions (temperature, catalyst loading) in silico to identify critical variables.

- Multi-Technique Validation : Cross-validate using IR, NMR, and X-ray data to rule out instrumental artifacts .

Tables for Reference

| Parameter | Typical Range/Condition | Source |

|---|---|---|

| Synthetic Yield (Condensation) | 60–85% (pH 4–6, DMF, 70°C) | |

| C≡N IR Stretch | 2200–2250 cm⁻¹ | |

| Chiral HPLC Retention Time | 8–12 min (Hexane:IPA = 90:10) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.